6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinamide
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Overview
Description
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinamide is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a nicotinamide moiety. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable tool in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinamide typically involves the borylation of nicotinamide derivatives. One common method is the palladium-catalyzed borylation of halogenated nicotinamide using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(dppf)Cl2, under an inert atmosphere.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinamide undergoes several types of chemical reactions, including:
Oxidation: The boron atom can be oxidized to form boronic acids or borate esters.
Reduction: The compound can be reduced to form boron-containing alcohols or amines.
Substitution: The boron atom can participate in substitution reactions, such as Suzuki-Miyaura cross-coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Palladium catalysts and bases like potassium carbonate or cesium carbonate are used in cross-coupling reactions.
Major Products Formed
Oxidation: Boronic acids or borate esters.
Reduction: Boron-containing alcohols or amines.
Substitution: Various aryl or alkyl boronates, depending on the coupling partner used.
Scientific Research Applications
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinamide involves the interaction of the boron atom with various molecular targets. In cross-coupling reactions, the boron atom forms a transient complex with the palladium catalyst, facilitating the formation of carbon-carbon bonds . In biological systems, the boron atom can interact with enzymes and other biomolecules, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-1,4-benzoxazin-3(4H)-one
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)nicotinamide is unique due to its combination of a boron-containing dioxaborolane ring and a nicotinamide moiety. This structure allows it to participate in a variety of chemical reactions and makes it a versatile tool in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BN2O3/c1-11(2)12(3,4)18-13(17-11)9-6-5-8(7-15-9)10(14)16/h5-7H,1-4H3,(H2,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTAITLXGHYQID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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